(4-Acetamido-2-fluorophenyl)boronic acid
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Overview
Description
(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: While specific industrial production methods for (4-Acetamido-2-fluorophenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (4-Acetamido-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Acetamido-2-fluorophenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and sensors.
Chemical Biology: It can serve as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (4-Acetamido-2-fluorophenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the acetamido and fluorine substituents can interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the acetamido and fluorine substituents.
4-Fluorophenylboronic Acid: Similar to (4-Acetamido-2-fluorophenyl)boronic acid but lacks the acetamido group.
2-Fluorophenylboronic Acid: Similar but with the fluorine substituent in a different position on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both acetamido and fluorine substituents, which can enhance its reactivity and specificity in chemical and biological applications. These substituents can also influence the compound’s physical and chemical properties, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C8H9BFNO3 |
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Molecular Weight |
196.97 g/mol |
IUPAC Name |
(4-acetamido-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4,13-14H,1H3,(H,11,12) |
InChI Key |
GQCHVPOKJNRXEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)C)F)(O)O |
Origin of Product |
United States |
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